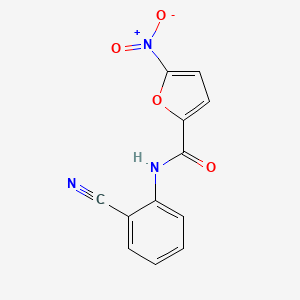
N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Cyanophenyl)formamide” is a compound with the molecular formula C8H6N2O . It has an average mass of 146.146 Da and a monoisotopic mass of 146.048019 Da .
Synthesis Analysis
“N-(2-Cyanophenyl)chloromethanimidoyl chloride” was prepared from 2-isothiocyanatobenzonitrile by the reaction with sulfuryl chloride or gaseous chlorine in an inert solvent . It was found that “N-(2-cyanophenyl)chloromethanimidothioic chloride” and “bis[N-(cyanophenyl)chloromethanimidoyl] sulfide” are intermediates of this reaction .Molecular Structure Analysis
The molecular structure of “N-(2-Cyanophenyl)formamide” is C8H6N2O . Another compound, “(2-Cyanophenyl)methanetricarbonitrile”, has a molecular formula of C11H4N4 .Chemical Reactions Analysis
In a one-pot reaction of “N-(2-cyanophenyl)chloromethanimidoyl chloride” with secondary amines, several compounds were synthesized . The course of the reaction was controlled by the temperature and the amount of base used .Physical and Chemical Properties Analysis
“N-(2-Cyanophenyl)formamide” has an average mass of 146.146 Da and a monoisotopic mass of 146.048019 Da . Another compound, “(2-Cyanophenyl)methanetricarbonitrile”, has an average mass of 192.176 Da and a monoisotopic mass of 192.043594 Da .Mécanisme D'action
Mode of Action
The mode of action of N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide is not fully understood at this time. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are still under investigation .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
The role of N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide in biochemical reactions is primarily related to its potential anticancer activity .
Cellular Effects
This compound has shown to have effects on various types of cells, particularly cancer cells . It influences cell function by potentially inhibiting the action of topoisomerase II, an enzyme that plays a crucial role in DNA replication .
Molecular Mechanism
It is believed to exert its effects at the molecular level by binding to and inhibiting the action of topoisomerase II .
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c13-7-8-3-1-2-4-9(8)14-12(16)10-5-6-11(19-10)15(17)18/h1-6H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAQQKVHMLUTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5-Bromopyridin-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2704907.png)
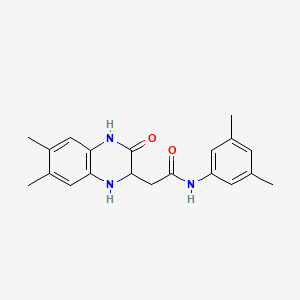

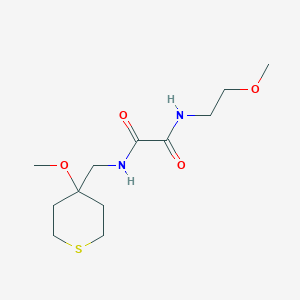

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2704913.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2704915.png)
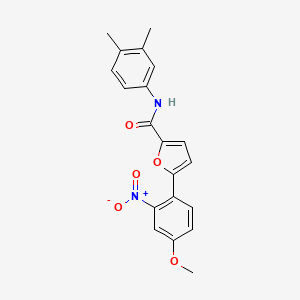
![7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
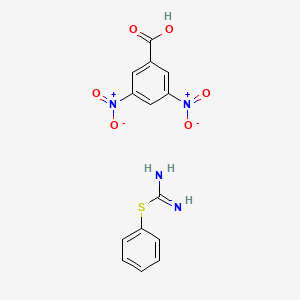
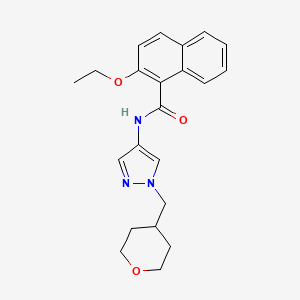
![3,4-dimethoxy-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2704925.png)
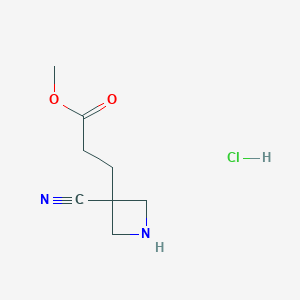
![3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2704928.png)
